N-(3,5-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide, also known as "DFP-10825," is a chemical compound that has gained attention in the scientific community for its potential use in medicinal chemistry. This prolinamide derivative has been studied for its unique pharmacological properties and its potential to be used as a therapeutic agent.
Mechanism of Action
The mechanism of action of DFP-10825 is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, DFP-10825 may reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that DFP-10825 exhibits potent anti-inflammatory and analgesic effects in animal models. These effects are believed to be mediated through the inhibition of COX-2 and the subsequent reduction in prostaglandin production. DFP-10825 has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
DFP-10825 has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of inflammation and pain. However, its use in laboratory experiments is limited by its high cost and the lack of commercial availability.
Future Directions
There are several potential future directions for research on DFP-10825. One area of interest is the development of novel derivatives of DFP-10825 with improved pharmacological properties. Another potential direction is the investigation of DFP-10825 as a potential therapeutic agent for the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of DFP-10825 and its potential for use in clinical settings.
Synthesis Methods
The synthesis of DFP-10825 involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the condensation of 3,5-dimethylphenylacetic acid with 3-fluorobenzoyl chloride in the presence of triethylamine to form an intermediate product. This intermediate is then treated with proline in the presence of a coupling agent to form the final product, DFP-10825.
Scientific Research Applications
DFP-10825 has been studied for its potential use in medicinal chemistry, specifically as a potential therapeutic agent for the treatment of various diseases. Research has shown that DFP-10825 exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory conditions.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-9-14(2)11-17(10-13)22-19(24)18-7-4-8-23(18)20(25)15-5-3-6-16(21)12-15/h3,5-6,9-12,18H,4,7-8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBZFVCZPJERPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1-[(3-fluorophenyl)carbonyl]prolinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.